molecular formula C22H23NO3 B11245316 N-(2,4-dimethylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide

N-(2,4-dimethylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide

Cat. No.: B11245316
M. Wt: 349.4 g/mol
InChI Key: ZXVUMYWSIPILQW-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a furan ring and a methoxyphenyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group:

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group, which can be achieved through amide bond formation reactions using reagents like carbodiimides or coupling agents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced amides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, it may serve as a probe or ligand in studies involving enzyme interactions or receptor binding.

Industry: In industrial applications, the compound can be used in the synthesis of polymers, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: N-(2,4-dimethylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide stands out due to its unique combination of a furan ring and a methoxyphenyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets that may not be achievable with other similar compounds.

Properties

Molecular Formula

C22H23NO3

Molecular Weight

349.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide

InChI

InChI=1S/C22H23NO3/c1-15-4-11-20(16(2)14-15)23-22(24)13-10-19-9-12-21(26-19)17-5-7-18(25-3)8-6-17/h4-9,11-12,14H,10,13H2,1-3H3,(H,23,24)

InChI Key

ZXVUMYWSIPILQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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